molecular formula C7H10N2S B15248273 (3-(Methylthio)pyridin-2-yl)methanamine

(3-(Methylthio)pyridin-2-yl)methanamine

Cat. No.: B15248273
M. Wt: 154.24 g/mol
InChI Key: CNUBUXACJLDAMD-UHFFFAOYSA-N
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Description

(3-(Methylthio)pyridin-2-yl)methanamine is a pyridine derivative featuring a methylthio (-SMe) substituent at the 3-position and a methanamine (-CH2NH2) group at the 2-position of the pyridine ring. The methylthio group contributes to lipophilicity and may influence electronic properties, while the methanamine moiety enables participation in hydrogen bonding and salt formation, enhancing interactions with biological targets .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(3-methylsulfanylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3

InChI Key

CNUBUXACJLDAMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.

    Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes and ketones.

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.

Industry:

    Optical Materials:

Mechanism of Action

The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Pyridinyl methanamine derivatives differ primarily in substituents on the pyridine ring, which modulate physicochemical and biological properties. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
(3-(Methylthio)pyridin-2-yl)methanamine 3-SMe, 2-CH2NH2 C10H10N2S 190.26 Lipophilic; potential metabolic instability due to SMe oxidation
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride 3-CF3, 2-CH2NH2 C7H7F3N2·HCl 176.14 (free base) Enhanced metabolic stability; electron-withdrawing CF3 group
(4-Methoxy-3-methylpyridin-2-yl)methanamine 4-OCH3, 3-CH3, 2-CH2NH2 C8H12N2O 152.19 Electron-donating OCH3; lower lipophilicity
[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine 3-(4-OCH3-C6H4), 2-CH2NH2 C13H14N2O 214.27 Extended aromatic system; potential π-π stacking interactions
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride Thiophene + pyran substituents C11H18ClNOS 263.79 Non-pyridine heterocycle; increased structural complexity

Physicochemical Properties

  • Basicity : The electron-withdrawing CF3 group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine reduces the basicity of the methanamine group, whereas methylthio and methoxy groups have milder electronic effects .
  • Stability : Methylthio groups are prone to oxidation, forming sulfoxides or sulfones, which may limit stability under oxidative conditions. Trifluoromethyl and methoxy groups are more stable .

Key Differences and Considerations

Substituent Effects :

  • Methylthio (-SMe) : Enhances lipophilicity but may reduce stability.
  • Trifluoromethyl (-CF3) : Improves metabolic stability and electron-withdrawing character.
  • Methoxy (-OCH3) : Increases polarity and hydrogen-bonding capacity.

Heterocycle Modifications : Thiophene or pyran substitutions () alter aromatic interactions and solubility .

Q & A

Basic: What are the common synthetic routes for (3-(Methylthio)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves amination of a pyridine precursor using ammonia or amine sources under controlled conditions. For example, intermediates with methylthio groups can be functionalized via nucleophilic substitution or catalytic amination . Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase by-product formation.
  • Catalysts : Palladium or copper catalysts improve yields in cross-coupling reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Basic: How do researchers confirm the structural integrity and purity of (3-(Methylthio)pyridin-2-yl)methanamine post-synthesis?

Answer:
Standard analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methylthio at C3, methanamine at C2) and rule out tautomeric forms .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 169.07) and detects isotopic patterns .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) and identifies residual solvents .

Advanced: What strategies are employed to resolve contradictory data in the pharmacological profiling of (3-(Methylthio)pyridin-2-yl)methanamine derivatives?

Answer:
Contradictions in biological activity data (e.g., inconsistent IC50_{50} values) often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Validate activity across multiple concentrations .
  • Orthogonal assays : Use complementary methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Structural analogs : Compare derivatives to isolate the impact of the methylthio group on potency . Computational docking (e.g., AutoDock) can model binding interactions to explain discrepancies .

Advanced: How does the position of the methylthio group influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents?

Answer:
The methylthio group at C3 acts as an electron-donating substituent , activating the pyridine ring toward electrophilic attack. Compared to electron-withdrawing groups (e.g., -CF3_3), it:

  • Enhances nucleophilicity at adjacent positions (C2/C4), facilitating reactions with alkyl halides or acyl chlorides .
  • Reduces oxidative stability : The sulfur atom is prone to oxidation, requiring inert atmospheres during reactions .
    Substituent effects are quantified via Hammett σ values or DFT calculations to predict regioselectivity .

Advanced: What computational methods are utilized to predict the binding affinity of (3-(Methylthio)pyridin-2-yl)methanamine with biological targets, and how are these validated experimentally?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in binding pockets (e.g., enzyme active sites) .
  • Free Energy Perturbation (FEP) : Estimates binding free energy changes due to methylthio group modifications .
  • Machine Learning (QSAR Models) : Train on datasets of similar pyridine derivatives to predict ADMET properties .
    Experimental validation involves surface plasmon resonance (SPR) for kinetic binding analysis and X-ray crystallography (using SHELX ) to resolve ligand-target complexes.

Advanced: How can researchers design experiments to evaluate the inhibitory effects of (3-(Methylthio)pyridin-2-yl)methanamine on specific enzymes?

Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure inhibition kinetics .
  • Competitive Binding Studies : Employ isotopic labeling (e.g., 3H^3H-ligands) to determine Ki_i values .
  • Cellular Models : Test in HEK293 or HeLa cells transfected with target enzymes to assess permeability and off-target effects . Dose-dependent studies (0.1–100 µM) identify therapeutic windows.

Basic: What are the key considerations for scaling up the synthesis of (3-(Methylthio)pyridin-2-yl)methanamine while maintaining yield and purity?

Answer:

  • Reactor Design : Use jacketed reactors for precise temperature control during exothermic amination steps .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs and metal contamination .
  • Process Analytics : In-line FTIR monitors reaction progress, minimizing by-products .

Advanced: How do steric and electronic effects of the methylthio group impact the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Steric Effects : The methylthio group at C3 may hinder access to P450 active sites, reducing metabolic clearance .
  • Electronic Effects : Sulfur’s lone pairs can coordinate with heme iron, altering inhibition potency. Competitive assays with probe substrates (e.g., midazolam for CYP3A4) quantify interactions .

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